2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a combination of fluorophenyl, thioether, pyrrolidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate halogenated ethanone derivative under basic conditions to form the thioether linkage.
Pyrrolidine Introduction:
Pyridine Attachment: The final step involves the attachment of the pyridine moiety, which can be accomplished through etherification reactions using pyridine-4-ol and the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving its molecular targets.
Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- 2-((4-Bromophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- 2-((4-Methylphenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
Uniqueness
The presence of the fluorine atom in 2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone imparts unique electronic properties that can influence its reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity and specificity in medicinal applications, making it distinct from its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-13-1-3-16(4-2-13)23-12-17(21)20-10-7-15(11-20)22-14-5-8-19-9-6-14/h1-6,8-9,15H,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVUNRDAXXONOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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